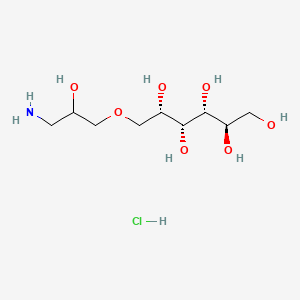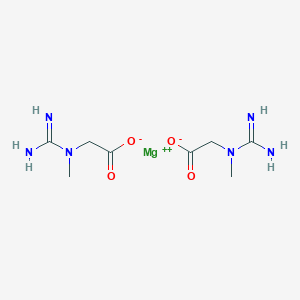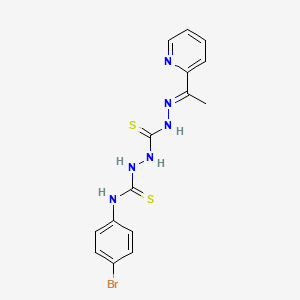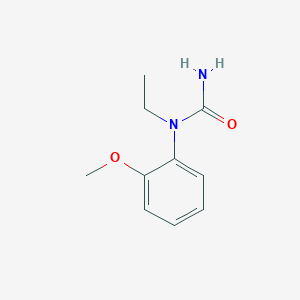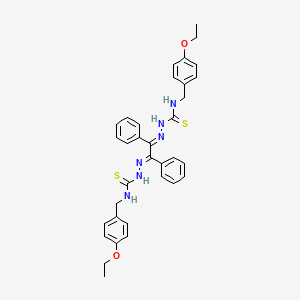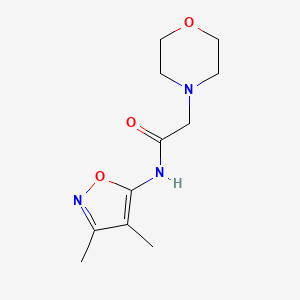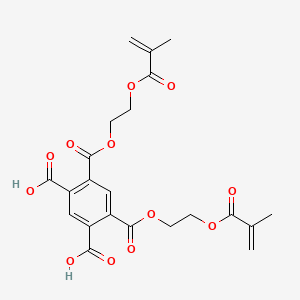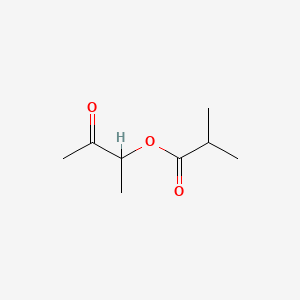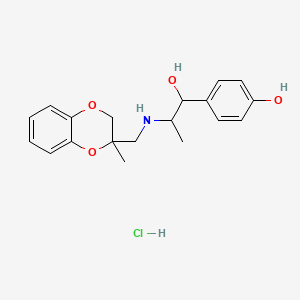
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a benzodioxan moiety, making it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxan Moiety: This involves the cyclization of appropriate phenolic and aldehyde precursors under acidic conditions.
Amination Reaction: The benzodioxan intermediate is then subjected to an amination reaction with a suitable amine, such as 2-methyl-1,4-benzodioxan-2-ylmethylamine.
Hydroxy Substitution: The final step involves the substitution of a hydroxyl group at the para position of the benzyl alcohol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include various substituted benzyl alcohols, aldehydes, ketones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-ethyl-2-methoxybenzyl alcohol
- 5-Amino-2-(octyloxy)benzyl alcohol
- 5-Bromo-2-methoxybenzyl alcohol
Uniqueness
Compared to these similar compounds, Benzyl alcohol, p-hydroxy-alpha-(1-((2-methyl-1,4-benzodioxan-2-ylmethyl)amino)ethyl)-, hydrochloride stands out due to its benzodioxan moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87081-20-7 |
|---|---|
Formule moléculaire |
C19H24ClNO4 |
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
4-[1-hydroxy-2-[(3-methyl-2H-1,4-benzodioxin-3-yl)methylamino]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-13(18(22)14-7-9-15(21)10-8-14)20-11-19(2)12-23-16-5-3-4-6-17(16)24-19;/h3-10,13,18,20-22H,11-12H2,1-2H3;1H |
Clé InChI |
DLMLEHJKEKKHDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=C(C=C1)O)O)NCC2(COC3=CC=CC=C3O2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


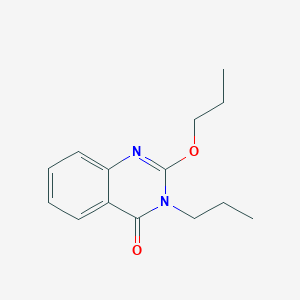
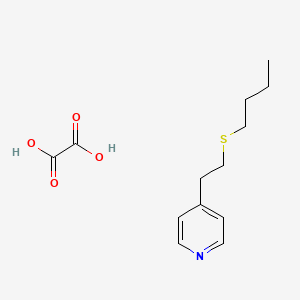
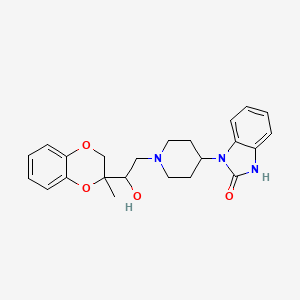

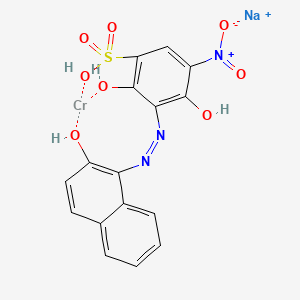
![3'-[[1-(6-Chloro-2,4-xylyl)-5-oxo-2-pyrazolin-3-yl]carbamoyl]-2-(m-pentadecylphenoxy)butyranilide](/img/structure/B12713208.png)
